molecular formula C10H19ClO2 B1356396 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane CAS No. 88128-57-8

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

Cat. No.: B1356396
CAS No.: 88128-57-8
M. Wt: 206.71 g/mol
InChI Key: LESDKFYPLUGGMG-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane is a useful research compound. Its molecular formula is C10H19ClO2 and its molecular weight is 206.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane (CAS No. 88128-57-8) is a synthetic compound with potential biological activity. Understanding its biological properties is crucial for evaluating its applications in pharmaceuticals and materials science. This article compiles existing research findings, case studies, and relevant data regarding the biological activity of this compound.

  • Molecular Formula : C10_{10}H19_{19}ClO2_2
  • Molecular Weight : 206.71 g/mol
  • Boiling Point : Not available
  • Hazard Statements : May cause damage to organs through prolonged or repeated exposure (H373) .

Biological Activity Overview

The biological activity of this compound has been investigated with respect to its toxicological effects and potential antimicrobial properties.

Toxicological Effects

Research indicates that the compound may exhibit target organ toxicity , particularly with repeated exposure. The specific organs affected remain to be fully elucidated in comprehensive studies .

Study on Derivatives

A study examining derivatives of dioxanes indicated that compounds with longer alkyl chains or specific functional groups tend to exhibit enhanced antimicrobial activity . Although specific data on this compound is lacking, it can be inferred that its structure may provide similar benefits.

Comparative Analysis of Antimicrobial Agents

Comparative studies involving cationic polymers have highlighted the importance of molecular structure in determining antimicrobial efficacy. For example, polymers containing ammonium groups demonstrated significant antimicrobial properties against various pathogens . This suggests that this compound could potentially be effective against microbial strains if formulated appropriately.

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
ToxicityMay cause organ damage upon prolonged exposure
Antimicrobial PotentialLimited direct studies; related dioxanes show promise
Structure-Activity RelationshipLonger alkyl chains enhance activity

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate in Synthesis
2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane serves as an intermediate in the synthesis of various organoelement compounds. The presence of the chloropropyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles to form different derivatives. This versatility makes it valuable in organic chemistry for creating compounds with diverse properties.

2. Reactivity and Derivatives
The compound's reactivity primarily involves nucleophilic substitution due to the chlorine atom. Hydrolysis reactions can also occur under acidic or basic conditions, leading to different functional derivatives that may have specific applications in pharmaceuticals or materials science.

Applications in Materials Science

1. Synthesis of Modified Nanotubes
Recent research has demonstrated the use of this compound in synthesizing modified halloysite nanotubes (HNTs). The compound was used in a coupling reaction with (3-chloropropyl) trimethoxysilane to enhance the properties of HNTs for applications in nanocomposites. The optimal conditions for grafting were identified as using toluene as a medium with specific molar ratios and reflux times.

2. Flame Retardancy in Polymers
In materials science, this compound has been explored as a flame retardant additive in polyurethane foams and polyvinyl chloride (PVC) formulations. The incorporation of this compound significantly reduces flammability and enhances safety in various applications.

Pharmaceutical Applications

1. Potential Role in Drug Discovery
While specific literature on the pharmacological mechanisms of this compound is limited, its role as a reference standard in pharmaceutical testing suggests potential utility in drug discovery processes. Further investigation into its biological activity could reveal new therapeutic avenues .

Case Studies

StudyApplicationFindings
Synthesis of Modified HNTsNanocompositesAchieved optimal grafting conditions using toluene; enhanced mechanical properties.
Flame Retardancy TestingPolyurethane FoamSignificant reduction in flammability when added during manufacturing.
Pharmaceutical TestingDrug DevelopmentIdentified as a reference standard; requires further research for specific mechanisms .

Properties

IUPAC Name

2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESDKFYPLUGGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(C)CCCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80526950
Record name 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88128-57-8
Record name 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
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URL https://commonchemistry.cas.org/detail?cas_rn=88128-57-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526950
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Record name 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane
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Record name 1,3-Dioxane, 2-(3-chloropropyl)-2,5,5-trimethyl
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Synthesis routes and methods

Procedure details

A one liter, round bottom flask is equipped with a magnetic stir bar, a Dean-Stark water separator, a reflux condenser and a nitrogen inlet. This apparatus is dried in an oven overnight at 120° C., assembled hot, and is allowed to cool to room temperature in a stream of nitrogen. The flask is charged with 144.70 grams (1.20 moles) of 5-chloro-2-pentanone, 185.00 grams (1.32 moles) of 2,2-dimethyl-1,3-propandiol, 300 ml of toluene and 0.05 grams of p-toluenesulfonic acid catalyst. The flask is placed in a heating mantle and the reaction mixture is heated to reflux until close to the theoretical amount of water (21.6 ml) is collected in the Dean-Stark trap. The reaction mixture is allowed to cool to room temperature, transferred to a separatory funel and washed with 200 ml portions of saturated sodium bicarbonate solution, and three times with water. The resulting organic layer is separated, dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure on a rotary evaporator. This affords a clear, pale yellow oil, which is employed in the subsequent reactions without further purification.
Quantity
144.7 g
Type
reactant
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
Quantity
21.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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